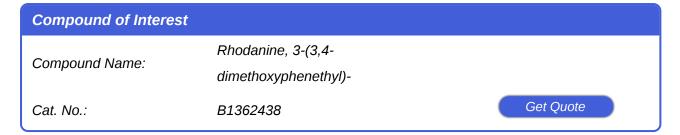


Technical Guide: Chemical Properties of 3-(3,4-dimethoxyphenethyl)rhodanine

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For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available experimental data specifically for "**Rhodanine**, **3-(3,4-dimethoxyphenethyl)-**" is limited. This document provides a comprehensive overview based on data from closely related analogues, namely the 5-methyl and 5-ethyl derivatives, and general principles of the rhodanine scaffold.

Introduction

Rhodanine and its derivatives represent a significant class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[3][4] This guide focuses on the chemical properties, synthetic methodologies, and biological context of 3-(3,4-dimethoxyphenethyl)rhodanine and its closely related analogues.

Core Chemical Properties

While specific experimental data for 3-(3,4-dimethoxyphenethyl)rhodanine is not readily available, the fundamental properties can be inferred from its structural components: the rhodanine core and the 3-(3,4-dimethoxyphenethyl) substituent. The rhodanine ring provides a reactive methylene group at the 5-position, a thiocarbonyl group, and a lactam moiety, all of which are key to its chemical reactivity and biological interactions.



Physicochemical Data of Analogue Compounds

The following tables summarize the computed physicochemical properties for the closely related 5-methyl and 5-ethyl derivatives of the target compound.

Table 1: Properties of 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

Property	Value
Molecular Formula	C14H17NO3S2
Molecular Weight	311.4 g/mol
IUPAC Name	3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key	VJCUUIJOMOFSRV-UHFFFAOYSA-N
SMILES	CC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC
Predicted XlogP	3.2

Source: Adapted from PubChem CID 211711.

Table 2: Properties of 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine

Property	Value
Molecular Formula	C15H19NO3S2
Molecular Weight	325.5 g/mol
IUPAC Name	3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2- sulfanylidene-1,3-thiazolidin-4-one
InChl Key	QWHCKXMMUNILEB-UHFFFAOYSA-N
SMILES	CCC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)O C)OC
Predicted XlogP	3.7



Source: Adapted from PubChem CID 211712.

Experimental Protocols

The synthesis of 3-substituted rhodanines is a well-established process in organic chemistry. The following represents a general, representative protocol.

General Synthesis of 3-Substituted Rhodanines

A common and efficient method for the synthesis of N-substituted rhodanines is a one-pot, three-component reaction.[5][6]

Objective: To synthesize a 3-substituted rhodanine from a primary amine, carbon disulfide, and an α -halo-acetyl halide or equivalent.

Materials:

- Primary amine (e.g., 3,4-dimethoxyphenethylamine)
- Carbon disulfide (CS₂)
- Chloroacetic acid
- Base (e.g., sodium hydroxide, triethylamine)
- Solvent (e.g., ethanol, water, or a biphasic system)
- Acid (for workup, e.g., HCl)

Procedure:

• Formation of Dithiocarbamate: The primary amine (1 equivalent) is dissolved in a suitable solvent. A base (e.g., sodium hydroxide, 2 equivalents) is added, and the mixture is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for several hours to form the dithiocarbamate salt intermediate.[7]



- Reaction with Chloroacetic Acid: Chloroacetic acid (1 equivalent), often neutralized with a
 base, is added to the reaction mixture. The mixture is then heated to reflux for several hours.
 This step involves the S-alkylation of the dithiocarbamate followed by intramolecular
 cyclization.[8]
- Cyclization and Workup: After reflux, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-substituted rhodanine product.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

The active methylene group at the 5-position of the rhodanine ring readily undergoes

Knoevenagel condensation with aldehydes to produce 5-arylidene rhodanine derivatives.[9][10]

Objective: To introduce a substituent at the 5-position of a 3-substituted rhodanine.

Materials:

- 3-substituted rhodanine (e.g., 3-(3,4-dimethoxyphenethyl)rhodanine)
- Aromatic aldehyde
- Catalyst (e.g., piperidine, sodium acetate)
- Solvent (e.g., acetic acid, ethanol)

Procedure:

- The 3-substituted rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as glacial acetic acid.
- A catalytic amount of a base, like sodium acetate or piperidine, is added to the mixture.[11]
- The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).

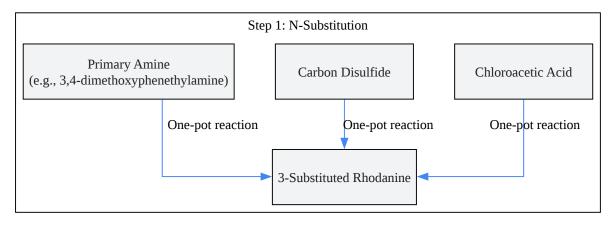


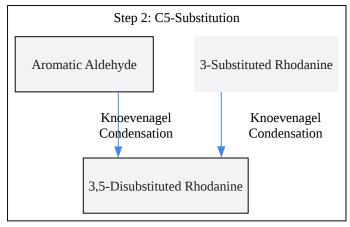
- Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
- The solid product is washed with a cold solvent (e.g., ethanol, water) to remove impurities and dried. Recrystallization can be performed for further purification.

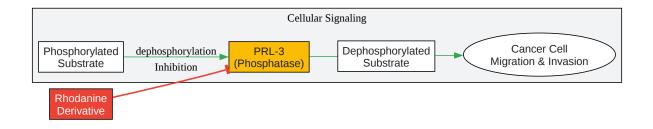
Visualizations Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted rhodanine derivative.









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